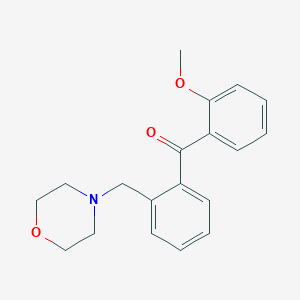

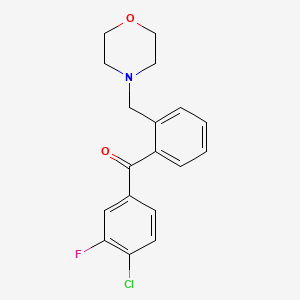

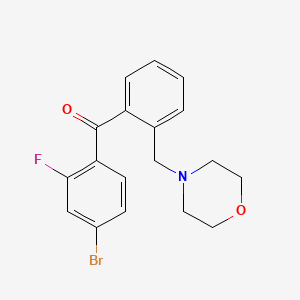

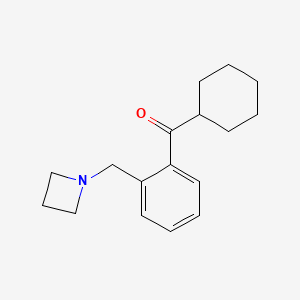

2-(Azetidinomethyl)phenyl cyclohexyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 2-AMPCK, is a cyclic ketone compound that has a wide range of applications in scientific research. It is a useful tool for biochemists and physiologists as it can be used to study the biochemical and physiological effects of various substances.

科学研究应用

Catalytic Oxidation Processes

Cyclohexane oxidation is a pivotal chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are crucial precursors for nylon production. Research highlights the effectiveness of metal and metal oxide-loaded silica catalysts in cyclohexane oxidation, offering high selectivity for KA oil and conversion rates. Gold nanoparticles supported on silica have shown high selectivity and conversion efficiency. Additionally, the use of hydrochloric acid as an additive significantly enhances the photocatalytic oxidation efficiency of cyclohexane, with water on the catalyst surface boosting photocatalyst reactivity by facilitating hydroxyl radical generation (Abutaleb & Ali, 2021).

Organic Synthesis

Metal cation-exchanged clays, such as montmorillonite and synthetic mica, have been utilized as catalysts in various organic syntheses, including the Friedel-Crafts alkylation and the aromatic alkylation of phenol with ketones. These processes are key for producing compounds like raspberry ketone and bisphenols. The clay catalysts can be regenerated and reused, offering a sustainable approach to organic synthesis (Tateiwa & Uemura, 1997).

Enzymatic Reactions for Chiral Compounds

Cyclohexanone monooxygenase from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidations of various ketones to lactones, which are valuable chiral building blocks. This enzyme has been applied in kinetically resolving racemic 2- and 3-substituted cyclohexanones, providing a simple route to optically pure lactones. The enzyme's application has been optimized by expressing it in baker's yeast, allowing for its use in Baeyer-Villiger oxidations without the need for purified enzyme or handling pathogenic strains (Stewart, 1998).

Green Chemistry for Perfumes and Flavors

Heterogeneous chemical catalysis plays a significant role in developing green and clean processes for synthesizing perfumes and flavor compounds. Various catalysts have been explored for reactions like esterification, isomerization, and oxidation to produce key aromatic compounds with high yield and environmental sustainability. This approach emphasizes pollution-free and cost-effective synthesis methods for the industry (Yadav, 2020).

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNDPSHPXNMOCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643736 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl)phenyl cyclohexyl ketone | |

CAS RN |

898755-50-5 |

Source

|

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)